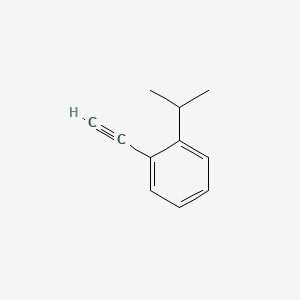

1-Ethynyl-2-isopropylbenzene

Description

1-Ethynyl-2-isopropylbenzene is a substituted aromatic alkyne characterized by an ethynyl (-C≡CH) group and an isopropyl (-CH(CH₃)₂) substituent at the ortho positions of a benzene ring. This compound is primarily utilized in catalytic cyclization reactions, such as PtCl₂-catalyzed intramolecular transformations, to generate complex organic frameworks like indene derivatives . Its synthetic utility is highlighted in palladium/copper-catalyzed cross-coupling reactions, where it serves as a terminal alkyne precursor for constructing diarylacetylene derivatives (e.g., 2-((2-isopropylphenyl)ethynyl)phenyl acetate) . Mechanistic studies using density functional theory (DFT) reveal that its reactivity is governed by [1,2]-H shifts and vinylidene intermediates, with activation energies varying based on substituents and catalysts .

Properties

IUPAC Name |

1-ethynyl-2-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-4-10-7-5-6-8-11(10)9(2)3/h1,5-9H,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDJBWFKMSCTKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348441 | |

| Record name | 2-iso-Propylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75659-50-6 | |

| Record name | 1-Ethynyl-2-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75659-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iso-Propylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Ethynyl-2-isopropylbenzene typically involves the following steps:

Starting Materials: The synthesis begins with benzene, which undergoes a series of reactions to introduce the ethynyl and isopropyl groups.

Electrophilic Aromatic Substitution: Benzene undergoes electrophilic aromatic substitution to introduce the isopropyl group.

Sonogashira Coupling: The ethynyl group is introduced via a Sonogashira coupling reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethynyl-2-isopropylbenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethynyl-2-isopropylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethynyl-2-isopropylbenzene involves its interaction with various molecular targets:

Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the ethynyl group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.

Cyclization Reactions: In the presence of specific catalysts, such as platinum chloride (PtCl2), the compound can undergo intramolecular cyclization to form indenes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

1-Ethynyl-2-isopropylbenzene belongs to a broader class of ortho-substituted aryl alkynes. Key analogs include:

- Its handling requires trained professionals due to incomplete characterization .

- Its applications differ significantly, focusing on nitroarene chemistry rather than cyclization .

Mechanistic Differences in Cyclization Reactions

The reaction pathways and activation energies of this compound differ markedly from analogs due to substituent effects:

*Discrepancies in activation energies (23.6 vs. 35.6 kcal/mol) arise from differing computational methods or reaction conditions .

- Pathway Preferences : For this compound, cyclization proceeds via a vinylidene intermediate ([1,2]-H shift), followed by a [1,5]-H shift and electrocyclization . In contrast, analogs with bulky or electron-donating groups (e.g., phenyl) may undergo concerted [1,5]-H shifts, reducing stepwise energy barriers .

- Catalyst Interactions : Platinum catalysts stabilize intermediates more effectively in this compound compared to bromine-substituted analogs, where steric hindrance may impede metal coordination .

Biological Activity

1-Ethynyl-2-isopropylbenzene, also known as phenylacetylene derivative, is an organic compound characterized by a benzene ring with both ethynyl and isopropyl substituents. While extensive documentation on its specific biological activities is limited, insights can be drawn from related compounds and structural analogs, which often exhibit diverse biological properties.

Chemical Structure and Properties

This compound has the following chemical formula: . The presence of the ethynyl group (a carbon-carbon triple bond) contributes to its unique reactivity, while the isopropyl group adds steric bulk, influencing its interaction with biological systems.

| Property | Details |

|---|---|

| Molecular Weight | 134.21 g/mol |

| CAS Number | 75659-50-6 |

| Molecular Formula | C₁₁H₁₂ |

| Functional Groups | Ethynyl, Isopropyl |

Biological Activity Overview

Although direct studies on this compound are scarce, similar compounds have been investigated for various biological activities:

- Antimicrobial Activity : Alkynes have shown potential antimicrobial properties due to their ability to interact with biological macromolecules. For instance, studies suggest that compounds with alkyne functionalities can inhibit bacterial growth and exhibit antifungal effects.

- Anticancer Properties : Some alkynes are known to exhibit anticancer activity by interfering with cellular processes. This includes apoptosis induction in cancer cells and disruption of cell cycle progression.

- Antioxidant Activity : Compounds similar to this compound have demonstrated free radical scavenging abilities. For example, studies utilizing DPPH assays indicate that certain alkynes can effectively neutralize free radicals, thereby exhibiting antioxidant properties .

Case Studies and Research Findings

- Antimicrobial Activity : In a study evaluating various alkyne derivatives, it was found that several exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis.

- In Vitro Anticancer Screening : A comparative study of different alkyne derivatives indicated that those with bulky substituents, such as isopropyl groups, showed enhanced efficacy against specific cancer cell lines. This suggests that structural modifications can influence the biological activity of alkyne-containing compounds.

- Antioxidant Potential : Research utilizing the DPPH assay revealed that some alkynes possess substantial antioxidant capabilities. For instance, an IC50 value of 125 µg/mL was recorded for a related compound, indicating effective free radical scavenging activity .

Future Research Directions

Given the promising biological activities associated with similar compounds, further research on this compound is warranted. Potential areas of investigation include:

- Mechanistic Studies : Understanding the specific mechanisms through which this compound interacts with biological targets.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound in relevant disease models.

- Synthesis of Derivatives : Exploring structural modifications to enhance desired biological activities while minimizing toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.